2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde
Description
2-(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde is a pyrazole-derived aldehyde characterized by a 2-fluoroethyl group at the N1 position and a trifluoromethyl group at the C3 position of the pyrazole ring. The acetaldehyde moiety at the C4 position enhances its reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its structural features, including the electron-withdrawing trifluoromethyl group and the polarizable fluoroethyl chain, contribute to its unique physicochemical properties, such as increased metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O/c9-2-3-14-5-6(1-4-15)7(13-14)8(10,11)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOVTLGYUZGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde is a synthetic organic compound belonging to the pyrazole class, characterized by its unique fluorinated substituents. The compound's structure includes a pyrazole ring with a fluoroethyl group and a trifluoromethyl group, which significantly influence its chemical behavior and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C₈H₈F₃N₃O
- CAS Number : 2097986-54-2
- Molecular Weight : 215.15 g/mol
The presence of fluorinated groups enhances lipophilicity and metabolic stability, making the compound an interesting candidate for pharmaceutical applications.
The biological activity of this compound is attributed to its interaction with various biological targets. The compound may influence enzyme activity and receptor interactions due to its unique structural features. The mechanism of action can be summarized as follows:
- Enzyme Interactions : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : Its lipophilic nature may enhance binding affinity to cellular receptors, potentially leading to altered signaling pathways.
Biological Activity Studies
Recent studies have indicated significant biological activities associated with pyrazole derivatives, including:
- Antimicrobial Activity : In vitro studies have shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer activity, with mechanisms involving apoptosis induction in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 2-(1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde | Structure | Antimicrobial, Anti-inflammatory |
| 2-(1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde | Structure | Anticancer Activity |
The unique combination of fluoroethyl and trifluoromethyl groups in this compound enhances its reactivity and selectivity towards biological targets compared to these similar compounds.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
-
Case Study on Antimicrobial Activity :
- A study demonstrated that derivatives of pyrazole compounds exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications in the fluorinated groups could enhance antibacterial potency.
-
Case Study on Anticancer Effects :
- Research involving cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways.
- The study suggested that the compound's lipophilicity facilitated better cellular uptake, enhancing its therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Effects
The following table highlights key structural analogs and their differences:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects :
- The 2-fluoroethyl group (Target, ) enhances lipophilicity and may reduce metabolic degradation compared to unsubstituted analogs (e.g., ).
- Trifluoromethyl (CF₃) groups (Target, ) improve electron-deficient character, influencing reactivity in nucleophilic substitutions .
Functional Group Reactivity :
- The acetaldehyde group (Target) is highly reactive, enabling condensation reactions (e.g., formation of Schiff bases) .
- Nitrile () and ester () groups offer orthogonal reactivity for click chemistry or hydrolysis, respectively.
Biological and Synthetic Utility: The Target compound is used in synthesizing pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, which exhibit kinase inhibition . Ethanol-substituted analogs () may improve aqueous solubility for drug formulations.
Structural and Crystallographic Insights
- Conformational Flexibility : The 2-fluoroethyl chain (Target) introduces torsional flexibility, which may influence binding to biological targets compared to rigid analogs (e.g., ).
Preparation Methods
General Synthetic Strategy for Fluorinated Pyrazole Acetaldehydes
The target compound can be viewed as a pyrazole ring substituted at N1 with a 2-fluoroethyl group, at C3 with a trifluoromethyl group, and at C4 with an acetaldehyde substituent. The preparation generally involves:
- Construction of the pyrazole core with trifluoromethyl substitution.
- Introduction of the 2-fluoroethyl group at the N1 position.
- Functionalization at C4 to introduce the acetaldehyde moiety.
Pyrazole Core Construction with Trifluoromethyl Substitution
Nitrile Imine Cycloaddition:
A one-pot synthesis approach uses in situ generated nitrile imines reacting with acetylene surrogates such as mercaptoacetaldehyde to form 1-aryl-3-trifluoromethylpyrazoles. This method involves a (3 + 2)-cycloaddition followed by ring contraction and dehydration steps under mild conditions. It tolerates various functional groups and allows for the introduction of trifluoromethyl groups at C3 of the pyrazole ring efficiently.Vilsmeier-Haack Formylation:
For introducing the aldehyde group at the C4 position, Vilsmeier-Haack reagent (formed from POCl3 and DMF) is employed to convert pyrazole precursors into corresponding carbaldehydes. This method has been successfully used to synthesize pyrazole-4-carbaldehydes bearing trifluoromethyl substituents.
Functionalization at C4 to Acetaldehyde
Direct Formylation:
After the pyrazole ring is constructed and N1-substituted, the C4 position can be selectively formylated using Vilsmeier-Haack conditions to yield the acetaldehyde functionality. This approach is well-documented for pyrazole derivatives and is compatible with trifluoromethyl and fluoroalkyl substituents.Oxidation of Methyl Precursors:
Alternatively, oxidation of methyl-substituted pyrazoles at C4 to aldehydes using reagents like selenium dioxide or manganese dioxide can be considered, although this is less commonly reported for fluorinated analogues.
Reaction Conditions and Optimization
Research Findings and Mechanistic Insights
The one-pot nitrile imine cycloaddition method offers a streamlined synthesis of trifluoromethyl pyrazoles with high functional group tolerance, avoiding harsh conditions or special equipment.
N-Alkylation at N1 with 2-fluoroethyl halides proceeds efficiently under basic conditions, but palladium-catalyzed methods provide enhanced regioselectivity and yield, especially important for complex substrates.
The Vilsmeier-Haack formylation is a classical and reliable method to introduce aldehyde groups at pyrazole C4, with minimal side reactions even in the presence of electron-withdrawing trifluoromethyl substituents.
Stability studies of trifluoromethylhydrazine intermediates indicate a short half-life in solution, necessitating careful control of reaction conditions to prevent decomposition and side product formation during pyrazole synthesis.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Pyrazole Core Synthesis | Nitrile imine cycloaddition | Nitrile imines, mercaptoacetaldehyde, p-TsCl | Reflux, mild conditions | One-pot, scalable, regioselective | Requires careful intermediate handling |
| N1-Fluoroethyl Substitution | N-Alkylation or Pd-catalyzed alkylation | 2-Fluoroethyl halide, base or Pd catalyst | 20–85 °C, DMF or mixed solvents | Regioselective, efficient | Control of side reactions |
| C4-Acetaldehyde Introduction | Vilsmeier-Haack formylation | POCl3, DMF | 0–50 °C | High yield, compatible with CF3 | Sensitive to moisture |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
